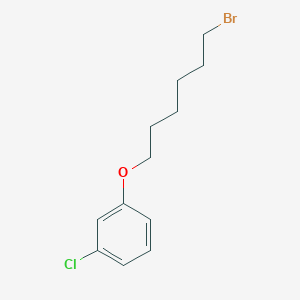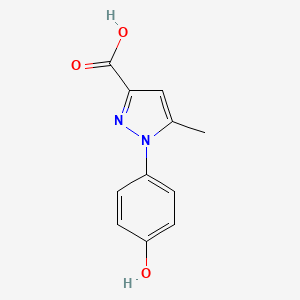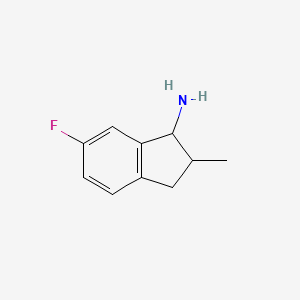
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C10H12FN It is a derivative of indanamine, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the indane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoroindanone.
Reduction: The carbonyl group of 6-fluoroindanone is reduced to form 6-fluoro-2-methyl-2,3-dihydro-1H-indan-1-ol.
Amination: The hydroxyl group is then converted to an amine group through a series of reactions, including the formation of an intermediate mesylate or tosylate, followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce various saturated amine derivatives.
科学的研究の応用
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The amine group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
6-Fluoroindanamine: Similar structure but lacks the methyl group at the 2nd position.
2-Methylindanamine: Similar structure but lacks the fluorine atom at the 6th position.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the methyl group at the 2nd position.
Uniqueness
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6,10H,4,12H2,1H3 |
InChIキー |
GPGHAZNTOBSQFP-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1N)C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)


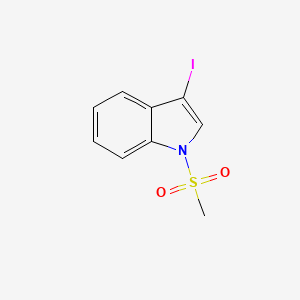
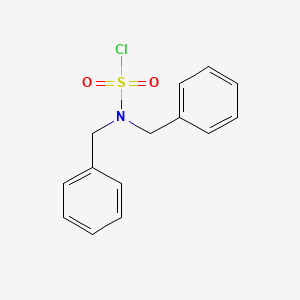
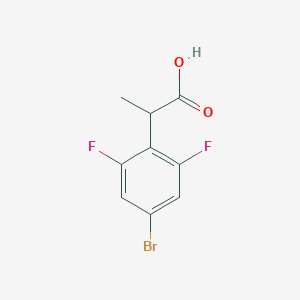
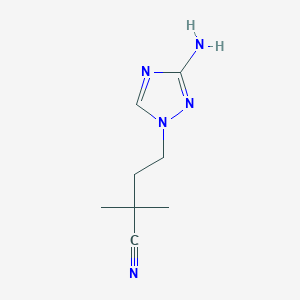
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)


